Dess-Martin periodinane
Overview
Description
Dess-Martin periodinane, also known as this compound, is a useful research compound. Its molecular formula is C13H13IO8 and its molecular weight is 424.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Iodinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Physical Properties
Dess-Martin periodinane (DMP) is a hypervalent iodine reagent extensively used in synthetic chemistry. Its X-ray structure reveals an intricate coordination polymer formed in the solid state through intermolecular halogen and hydrogen bonds, demonstrating its unique structural characteristics (Schröckeneder et al., 2012).
Application in Synthesis of Optically Active Compounds
DMP is superior for the efficient synthesis of optically active N-protected α-amino aldehydes from corresponding β-amino alcohols, highlighting its importance in creating complex, chirally pure compounds (Myers et al., 2000).
Oxidative Coupling Reactions
A key application of DMP is in the oxidative coupling reaction of functionalized isoquinoline with benzyl bromide. This method, being metal-free and mild, is practical for synthesizing isoquinoline derivatives, showcasing DMP's versatility in organic synthesis (Yang et al., 2023).
Mediation in Intramolecular Cyclization
DMP efficiently mediates intramolecular cyclization of phenolic azomethines/Schiff bases, leading to the synthesis of substituted benzoxazoles and benzothiazoles. This application underscores DMP's role in facilitating complex ring-forming reactions (Bose & Idrees, 2010).
Dynamic Behavior in Solution
The dynamic behavior of DMP in solution, including its [1,3] sigmatropic shift of iodine, has been studied using 17O NMR and DFT calculations. This research provides insights into its reactivity and stability in various solvents (Fusaro et al., 2009).
Removal of Thioketals and Thioacetals
DMP has been developed as a useful procedure for removing thioketals and thioacetals, offering general reactivity and compatibility with a range of functional groups. This application demonstrates its utility in selective deprotection reactions (Langille et al., 2003).
Oxidation of Alcohols to Carbonyl Compounds
DMP is widely used for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. This role makes it a go-to reagent for key transformations in organic synthesis (Li, 2009).
Synthesis of Medicinally Privileged Compounds
The application of DMP in the synthesis of medicinally important compounds, such as 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, underlines its efficacy in pharmaceutical chemistry (Kupwade et al., 2017).
Facilitation of Sensitive Oxidation Reactions
DMP is also instrumental in the oxidation of sensitive substrates, such as homoallylic and homopropargylic alcohols, to yield unstable β,γ-unsaturated aldehydes (Wavrin & Viala, 2002).
Total Synthesis of Natural Products
DMP's role in the total synthesis of natural products is significant due to its mild and selective oxidative capabilities, offering advantages over other common oxidants (Heravi et al., 2020).
Oxidation of Arylamines
The oxidation of arylamines to various compounds using DMP is another key application, facilitating reactions under mild conditions and with high yields (Ma & Jiang, 2007).
Mechanism of Action
- The primary targets of DMP are alcohols. It selectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones . This specificity arises from its high selectivity towards complexation with the hydroxyl group, allowing rapid ligand exchange—the initial step in the oxidation reaction .
- DMP is a hypervalent iodine compound. It starts by substituting one of its acetate ions with the alcohol, forming an aryliodo (III) ester—periodinane intermediate. This intermediate then undergoes deprotonation, leading to the oxidation of the alcohol to the corresponding carbonyl compound (aldehyde or ketone) .
- Notably, DMP operates under mild conditions (room temperature) and in dichloromethane or chloroform. Its efficiency lies in its ability to perform ligand exchange rapidly, resulting in selective oxidation .
- Excretion : The iodo-compound byproduct formed during the reaction can be easily separated after basic work-up .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Dess-Martin periodinane is primarily used as an oxidant in biochemical reactions . It interacts with primary and secondary alcohols, converting them into their corresponding aldehyde or ketone products . The nature of these interactions is based on the oxidation process, where DMP acts as an oxidizing agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as an oxidizing agent . It binds to alcohols, facilitating their oxidation to aldehydes (for primary alcohols) or ketones (for secondary alcohols) . This process involves a change in the oxidation state of the alcohol, driven by the chemical properties of DMP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors like its stability and degradation . DMP is known for its long shelf life, which contributes to its stability . It can be hydrolyzed by moisture to o-iodoxybenzoic acid (IBX), which is a more powerful oxidizing agent .
Metabolic Pathways
This compound plays a role in the metabolic pathways of alcohols, where it acts as an oxidizing agent . It interacts with these compounds, facilitating their conversion into aldehydes or ketones . This can potentially affect metabolic flux or metabolite levels, depending on the specific metabolic context.
Properties
IUPAC Name |
(1,1-diacetyloxy-3-oxo-1λ5,2-benziodoxol-1-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IO8/c1-8(15)19-14(20-9(2)16,21-10(3)17)12-7-5-4-6-11(12)13(18)22-14/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLCNNUWBJBICK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236335 | |
Record name | Triacetoxyperiodinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87413-09-0 | |
Record name | Dess-Martin periodinane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87413-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triacetoxyperiodinane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087413090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triacetoxyperiodinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dess-Martin periodinane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIACETOXYPERIODINANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336B74JK56 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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